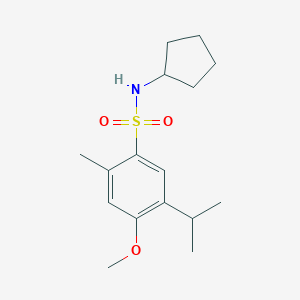
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide, also known as CPIMS, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPIMS has been studied for its ability to inhibit the activity of specific enzymes and receptors in the body, leading to potential applications in a variety of fields including medicine and agriculture.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a role in tumor growth and the formation of new blood vessels. Additionally, this compound has been shown to modulate the activity of specific receptors in the brain, leading to potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its inhibition of specific enzymes and receptors, this compound has been shown to have anti-inflammatory properties and to modulate the activity of ion channels in the body. These effects may contribute to the potential therapeutic applications of this compound in a variety of fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and modulation of specific biological processes. However, this compound may also have limitations in terms of its stability and solubility, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide. One area of focus could be the development of more stable and soluble forms of the compound, which may improve its efficacy in certain experimental settings. Additionally, further research could be conducted on the potential therapeutic applications of this compound in fields such as cancer research and neurodegenerative diseases. Finally, research could be conducted on the potential applications of this compound in agriculture, such as its ability to inhibit the growth of certain plant pathogens.
Synthesemethoden
The synthesis of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-methyl-4-methoxybenzenesulfonyl chloride with cyclopentylamine to form the intermediate N-cyclopentyl-2-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with isopropylmagnesium bromide to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in a variety of fields, including cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of specific enzymes involved in tumor growth, leading to potential applications in chemotherapy. In neurodegenerative diseases, this compound has been studied for its ability to modulate the activity of specific receptors in the brain, potentially leading to new treatments for conditions such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-11(2)14-10-16(12(3)9-15(14)20-4)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOWBGMVJXNZMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B497786.png)
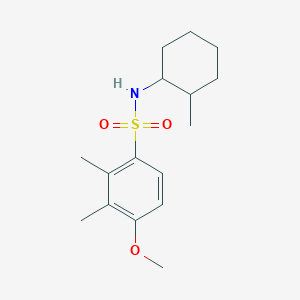
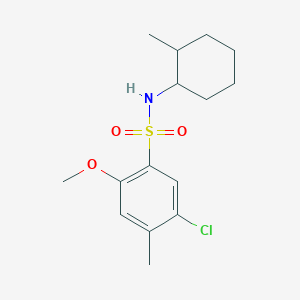

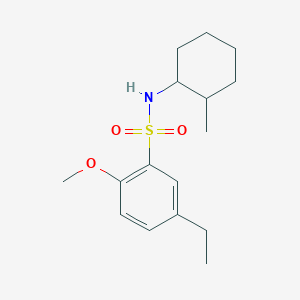
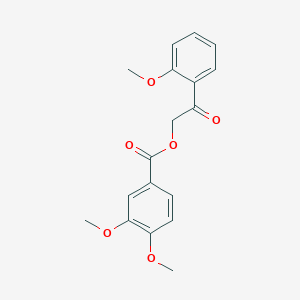
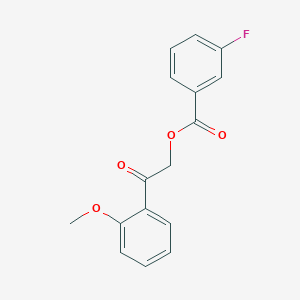

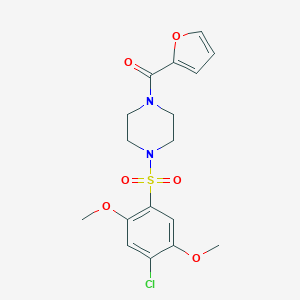
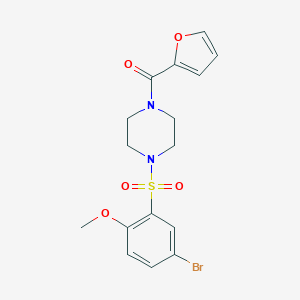
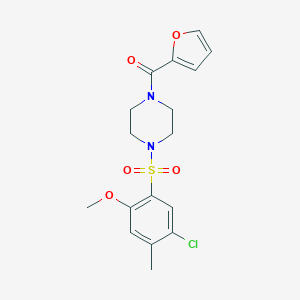
![1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B497804.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)
